
2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid
概要
説明
The compound “2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes sulfur and nitrogen in the ring. This type of compound is often found in various pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the introduction of the chlorobenzyl and carboxylic acid groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, for example, would contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would depend on its structure and the functional groups present. For instance, the carboxylic acid group could participate in acid-base reactions, while the chlorobenzyl group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Constrained Heterocyclic γ-Amino Acids Synthesis
One application of related thiazole compounds is in the synthesis of constrained heterocyclic γ-amino acids, which are useful as design mimics of the secondary structures of proteins such as helices, β-sheets, turns, and β-hairpins. A study by Mathieu et al. (2015) presents a short and versatile chemical route to orthogonally protected ATCs (4-Amino(methyl)-1,3-thiazole-5-carboxylic acids), leveraging cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered 1,1-dimethylallyl acetate. This synthetic protocol provides a flexible method for introducing a wide variety of lateral chains on the γ-amino acids, highlighting the compound's utility in protein structure mimicry and drug design (Mathieu et al., 2015).
Spectroscopic and Structural Studies
Another study explored the detailed structural, electronic, and spectroscopic characteristics of 4-methylthiadiazole-5-carboxylic acid, which, while not the exact compound , shares the thiazole core of interest. Singh et al. (2019) utilized density functional theory and various spectroscopic analyses to investigate the properties of this compound, providing insights into its electronic structure and potential interactions in biological systems. Such studies are crucial for understanding the fundamental properties of thiazole derivatives, aiding in the development of new materials and biologically active molecules (Singh et al., 2019).
Crystal Structure Analysis
The crystal structure of related compounds, such as febuxostat – which contains a thiazole ring – offers valuable information for drug design and development. Wu et al. (2015) analyzed the crystal structure of febuxostat in combination with acetic acid, revealing how the thiazole ring aligns nearly coplanar with the benzene ring, facilitating interactions that may be critical for binding to biological targets. This structural information is instrumental in understanding the molecular basis of drug action and designing compounds with enhanced efficacy and specificity (Wu et al., 2015).
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. The synthesis of new 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives and their evaluation for antimicrobial activity represent another area of application. Studies such as those by Dulaimy et al. (2017) demonstrate the potential of thiazole derivatives in developing new antimicrobial agents, highlighting the versatility of these compounds in addressing global health challenges (Dulaimy et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-7-11(12(15)16)17-10(14-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRPOVQKXFFTAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180843 | |
| Record name | 2-[(4-Chlorophenyl)methyl]-4-methyl-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
CAS RN |
938001-17-3 | |
| Record name | 2-[(4-Chlorophenyl)methyl]-4-methyl-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938001-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Chlorophenyl)methyl]-4-methyl-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1645688.png)
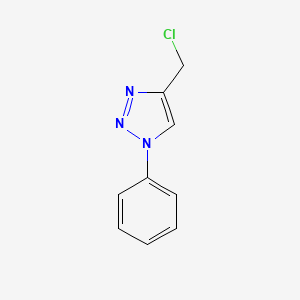
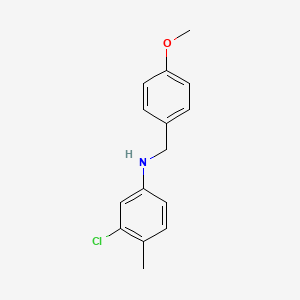

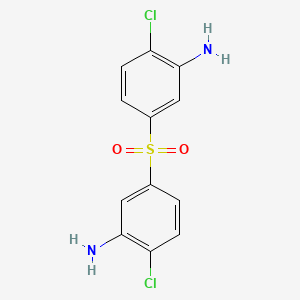



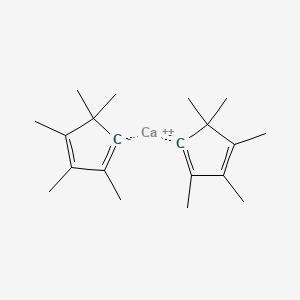
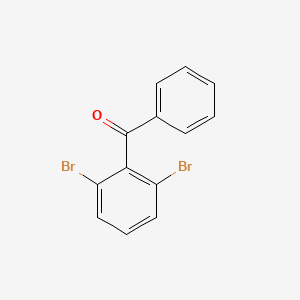
![5-ethoxy-1H-benzo[d]imidazole](/img/structure/B1645732.png)
![2-[(4-Aminophenyl)amino]-acetamide](/img/structure/B1645748.png)
![6-(4-Ethylphenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester](/img/structure/B1645757.png)
![1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B1645765.png)